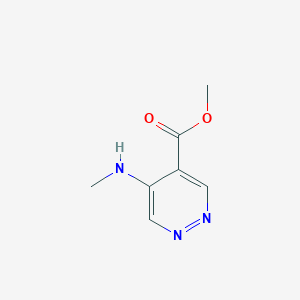
5-(Metilamino)piridazina-4-carboxilato de metilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-(methylamino)pyridazine-4-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic organic molecule that contains a pyridazine ring and a methylamino group.
Mecanismo De Acción
The mechanism of action of Methyl 5-(methylamino)pyridazine-4-carboxylate is not fully understood. However, it has been suggested that the compound may inhibit the activity of certain enzymes or proteins that are involved in the growth and proliferation of cancer cells, bacteria, and inflammatory cells.
Biochemical and Physiological Effects
Studies have shown that Methyl 5-(methylamino)pyridazine-4-carboxylate can induce cell death in cancer cells, inhibit the growth of bacteria, and reduce inflammation in animal models. In addition, it has been found to have low toxicity and high selectivity towards cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 5-(methylamino)pyridazine-4-carboxylate has several advantages for lab experiments. It is easy to synthesize, has high purity, and has low toxicity. However, the compound has limitations in terms of solubility and stability, which can affect its efficacy in certain experiments.
Direcciones Futuras
There are several future directions for the research of Methyl 5-(methylamino)pyridazine-4-carboxylate. These include the development of new derivatives with improved efficacy and selectivity, the investigation of its potential applications in other diseases and conditions, and the elucidation of its mechanism of action at the molecular level. In addition, the compound can be further studied for its potential applications in drug delivery systems and as a diagnostic tool for cancer and other diseases.
Conclusion
Methyl 5-(methylamino)pyridazine-4-carboxylate is a heterocyclic organic molecule that has shown promising results in scientific research. Its potential applications in various fields, including cancer therapy, antimicrobial therapy, and anti-inflammatory therapy, make it a valuable compound for further investigation. With continued research, Methyl 5-(methylamino)pyridazine-4-carboxylate has the potential to contribute to the development of new drugs and therapies that can improve the lives of people around the world.
Métodos De Síntesis
The synthesis of Methyl 5-(methylamino)pyridazine-4-carboxylate involves a multi-step process that includes the reaction of 2,3-dichloropyridazine with methylamine, followed by the reaction of the resulting intermediate with methyl chloroformate. The final product is obtained through purification using column chromatography. This synthesis method has been optimized to yield high purity and high yield of the compound.
Aplicaciones Científicas De Investigación
Aplicaciones antimicrobianas y antidepresivas
Los derivados de piridazina, que incluyen el 5-(metilamino)piridazina-4-carboxilato de metilo, han demostrado poseer una amplia gama de actividades farmacológicas, como antimicrobianas y antidepresivas .
Aplicaciones antihipertensivas
También se ha informado que estos compuestos tienen efectos antihipertensivos, lo que podría ser útil en el tratamiento de la presión arterial alta .
Aplicaciones anticancerígenas
Se ha informado que los derivados de piridazina exhiben propiedades anticancerígenas, lo que los convierte en posibles candidatos para el tratamiento del cáncer .
Aplicaciones antiplaquetarias y antiulcerosas
También se ha encontrado que estos compuestos tienen actividades antiplaquetarias y antiulcerosas .
Aplicaciones herbicidas y antialimentarias
Además de sus aplicaciones médicas, los derivados de piridazina también se han utilizado en agroquímicos debido a sus propiedades herbicidas y antialimentarias .
Aplicaciones antifúngicas
Se ha informado que los derivados de piridazina tienen propiedades antifúngicas, lo que podría ser útil en el tratamiento de infecciones fúngicas .
Aplicaciones antidiabéticas
También se ha encontrado que estos compuestos tienen efectos antidiabéticos, lo que podría ser útil en el tratamiento de la diabetes .
Aplicaciones anticonvulsivas
Se ha informado que los derivados de piridazina exhiben propiedades anticonvulsivas, lo que los convierte en posibles candidatos para el tratamiento de convulsiones .
Safety and Hazards
The safety data sheet for a related compound, Methyl pyridazine-4-carboxylate, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
methyl 5-(methylamino)pyridazine-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-8-6-4-10-9-3-5(6)7(11)12-2/h3-4H,1-2H3,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITTNCIZJQHCHSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CN=NC=C1C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

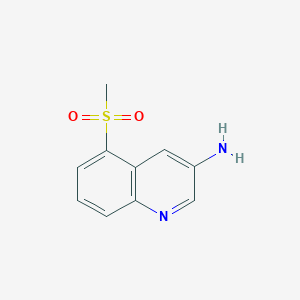
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-cyclopentylpropanamide](/img/structure/B2384843.png)
![7-{4-[4-(4-chlorophenyl)piperazin-1-yl]-4-oxobutyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B2384845.png)
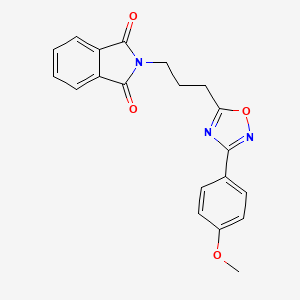
![N-(1-cyano-1,2-dimethylpropyl)-2-[3-(1,3-dioxolan-2-yl)piperidin-1-yl]acetamide](/img/structure/B2384847.png)

![N-(2,3-dimethylphenyl)-2-[5-(3-methyl-2-thienyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2384851.png)

![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxypropanamide](/img/structure/B2384856.png)
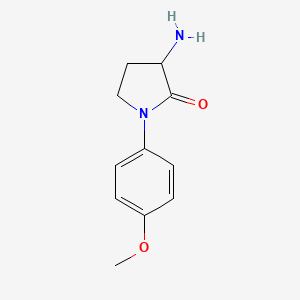
![Tert-butyl 1-(piperidin-3-yl)-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B2384858.png)
![7-(4-bromophenyl)-3-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2384859.png)
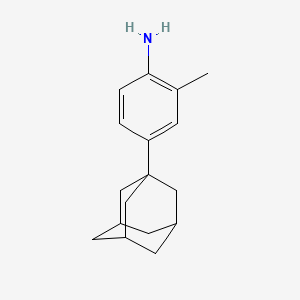
![(E)-4-(Dimethylamino)-N-[2-(3-fluorophenyl)ethyl]-N-propylbut-2-enamide](/img/structure/B2384863.png)